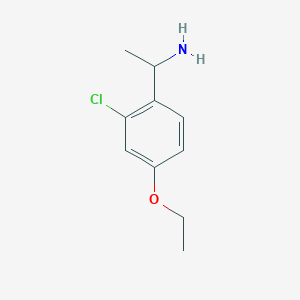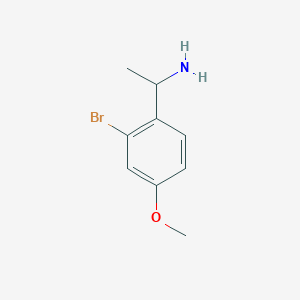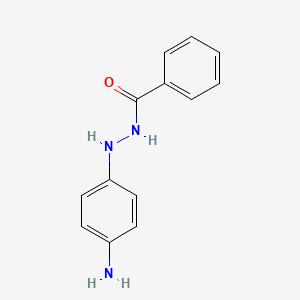
N'-(4-Aminophenyl)benzohydrazide
Übersicht
Beschreibung
N’-(4-Aminophenyl)benzohydrazide is a compound with the linear formula C13H13N3O . It is a colorless, crystalline, and water-insoluble compound.
Synthesis Analysis
The synthesis of N’-(4-Aminophenyl)benzohydrazide derivatives has been achieved by the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid .Molecular Structure Analysis
The molecular structure of N’-(4-Aminophenyl)benzohydrazide has been studied using Density Functional Theory . The structure is also available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
N'-(4-Aminophenyl)benzohydrazide is a chemical compound with potential applications in various fields of scientific research. While specific studies directly addressing this compound were not found, insights can be drawn from research on related compounds and their applications in medicinal chemistry, drug development, and material science.
Applications in Medicinal Chemistry and Drug Development
Research on compounds structurally related to this compound, such as benzoxaboroles, has demonstrated significant potential in medicinal chemistry. Benzoxaboroles, for instance, have found applications as antifungal, antibacterial, and anti-inflammatory agents due to their unique physicochemical properties and ability to inhibit crucial enzymes in pathogens (Nocentini, Supuran, & Winum, 2018). This suggests that this compound could similarly be explored for its therapeutic potential, given the importance of its structural moiety in drug design.
Role in Synthesis and Chemical Research
Compounds like this compound may also play a crucial role in synthesis and chemical research. Benzoxaboroles, for example, serve as building blocks in organic synthesis and have been utilized in developing new classes of drugs, highlighting the relevance of such compounds in advancing chemical research and drug discovery (Adamczyk-Woźniak et al., 2009).
Potential as Antimicrobial Scaffolds
Benzoxazinoids, another related class of compounds, have been reviewed for their antimicrobial properties and potential as scaffolds for designing new antimicrobial compounds. Although not directly related, this highlights the potential for this compound and similar compounds to serve as bases for antimicrobial drug development (de Bruijn, Gruppen, & Vincken, 2018).
Wirkmechanismus
Target of Action
N’-(4-Aminophenyl)benzohydrazide is a compound that has gained increasing attention in the scientific research community due to its various potential applications. It has been found to potentially inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 is a specific type of tyrosine kinase receptor that mediates the processes initiated by Vascular Endothelial Growth Factor (VEGF), including endothelial cell activation and proliferation .
Mode of Action
The compound interacts with its target, VEGFR-2, and inhibits its function . This inhibition disrupts the VEGF/VEGFR-2 pathway, which contributes to the progress of numerous cancer types including breast, colon, gastric, and lung via migration, metastasis, and stimulation of angiogenesis . By hindering this pathway, the compound can potentially stop angiogenesis, a crucial process in cancer progression .
Biochemical Pathways
The primary biochemical pathway affected by N’-(4-Aminophenyl)benzohydrazide is the VEGF/VEGFR-2 pathway . This pathway is involved in tumor angiogenesis, a process where new blood vessels form from pre-existing vessels, providing nutrients and oxygen to the tumor, thereby promoting its growth and survival . By inhibiting VEGFR-2, the compound disrupts this pathway, potentially leading to the inhibition of tumor growth .
Result of Action
The inhibition of the VEGF/VEGFR-2 pathway by N’-(4-Aminophenyl)benzohydrazide can lead to a decrease in angiogenesis, thereby potentially inhibiting tumor growth . This could result in significant molecular and cellular effects, including a decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and caspase-3 .
Biochemische Analyse
Biochemical Properties
N’-(4-Aminophenyl)benzohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, facilitating reactions that involve the hydrolysis of chemical bonds and the transfer of electrons, respectively . Additionally, N’-(4-Aminophenyl)benzohydrazide can form complexes with proteins, influencing their structure and function. These interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes .
Cellular Effects
N’-(4-Aminophenyl)benzohydrazide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, N’-(4-Aminophenyl)benzohydrazide can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by binding to transcription factors or modifying chromatin structure, thereby regulating the transcription of target genes . In terms of cellular metabolism, N’-(4-Aminophenyl)benzohydrazide can affect metabolic flux and the levels of key metabolites, impacting overall cellular energy balance and biosynthetic processes .
Molecular Mechanism
The molecular mechanism of action of N’-(4-Aminophenyl)benzohydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, N’-(4-Aminophenyl)benzohydrazide can bind to active sites of enzymes, either inhibiting or enhancing their catalytic activity . This binding is often mediated by specific amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme function. Additionally, N’-(4-Aminophenyl)benzohydrazide can interact with DNA and RNA, influencing the transcription and translation processes that govern gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(4-Aminophenyl)benzohydrazide can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. The stability of N’-(4-Aminophenyl)benzohydrazide is influenced by environmental conditions such as temperature, pH, and the presence of reactive species . Over time, the compound may undergo degradation, leading to the formation of by-products that can alter its biological activity. Long-term studies have shown that prolonged exposure to N’-(4-Aminophenyl)benzohydrazide can result in adaptive cellular responses, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of N’-(4-Aminophenyl)benzohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, N’-(4-Aminophenyl)benzohydrazide can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
N’-(4-Aminophenyl)benzohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450 oxidases and transferases, leading to the formation of metabolites that can be further processed or excreted . N’-(4-Aminophenyl)benzohydrazide can also affect metabolic flux by modulating the activity of key enzymes, thereby influencing the levels of metabolites and overall metabolic balance .
Transport and Distribution
Within cells and tissues, N’-(4-Aminophenyl)benzohydrazide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake, efflux, and intracellular trafficking . These interactions are crucial for determining the localization and accumulation of N’-(4-Aminophenyl)benzohydrazide within specific cellular compartments. Additionally, the compound’s distribution can be influenced by factors such as lipid solubility, molecular size, and the presence of specific targeting signals .
Subcellular Localization
The subcellular localization of N’-(4-Aminophenyl)benzohydrazide is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, N’-(4-Aminophenyl)benzohydrazide may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may accumulate in the mitochondria, influencing cellular energy production and metabolic processes . The subcellular localization of N’-(4-Aminophenyl)benzohydrazide can also affect its stability and degradation, as different compartments have distinct microenvironments and enzymatic activities .
Eigenschaften
IUPAC Name |
N'-(4-aminophenyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-11-6-8-12(9-7-11)15-16-13(17)10-4-2-1-3-5-10/h1-9,15H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSIZNQVECHOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276751 | |
| Record name | Benzoic acid, 2-(4-aminophenyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63402-27-7 | |
| Record name | Benzoic acid, 2-(4-aminophenyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63402-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(4-aminophenyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

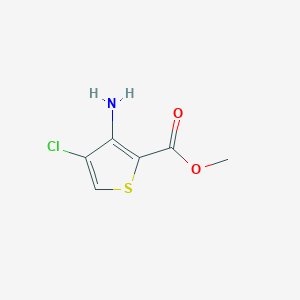




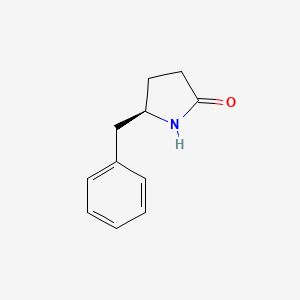
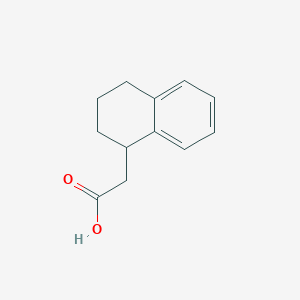
![Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate](/img/structure/B3147922.png)


